N-butyl-N-ethyl-4-(2-hydroxypropylsulfamoyl)benzamide
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Overview
Description
N-butyl-N-ethyl-4-(2-hydroxypropylsulfamoyl)benzamide is a complex organic compound with a unique structure that includes a benzamide core substituted with butyl, ethyl, and hydroxypropylsulfamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-ethyl-4-(2-hydroxypropylsulfamoyl)benzamide typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the butyl and ethyl groups through alkylation reactions. The hydroxypropylsulfamoyl group is then introduced via a sulfonation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to achieve the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-ethyl-4-(2-hydroxypropylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The butyl and ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield propionaldehyde or propionic acid, while reduction of the benzamide core may produce butylamine or ethylamine derivatives.
Scientific Research Applications
N-butyl-N-ethyl-4-(2-hydroxypropylsulfamoyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-butyl-N-ethyl-4-(2-hydroxypropylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-butylbenzamide
- N-ethylbenzamide
- 4-hydroxy-N-phenylbenzamide
Uniqueness
N-butyl-N-ethyl-4-(2-hydroxypropylsulfamoyl)benzamide is unique due to the presence of the hydroxypropylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-butyl-N-ethyl-4-(2-hydroxypropylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-4-6-11-18(5-2)16(20)14-7-9-15(10-8-14)23(21,22)17-12-13(3)19/h7-10,13,17,19H,4-6,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLNMVZRNLLTOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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